molecular formula C8H7ClO B1677575 3-Methylbenzoyl chloride CAS No. 1711-06-4

3-Methylbenzoyl chloride

Cat. No.: B1677575
CAS No.: 1711-06-4
M. Wt: 154.59 g/mol
InChI Key: YHOYYHYBFSYOSQ-UHFFFAOYSA-N
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Description

3-Methylbenzoyl chloride (CAS 1711-06-4), also known as m-toluoyl chloride, is an acyl chloride derivative with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol . It is a clear, colorless to light brown liquid with a boiling point of 86°C at 5 mmHg and a melting point of -23°C . Its primary applications include:

  • Derivatization reagent for amines in analytical chemistry (e.g., atmospheric ammonia detection) .
  • Pharmaceutical intermediate in synthesizing cardiovascular and neurological drugs .
  • Pesticide intermediate and precursor for photosensitive/dye materials .

The compound’s reactivity stems from the electron-donating methyl group at the meta position, which moderately activates the benzoyl chloride for nucleophilic acyl substitution while maintaining steric accessibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Toluoyl chloride is typically synthesized from m-toluic acid through a reaction with thionyl chloride (SOCl2). The balanced chemical equation for this reaction is:

C8H8O2+SOCl2C8H7ClO+SO2+HClC_8H_8O_2 + SOCl_2 \rightarrow C_8H_7ClO + SO_2 + HCl C8​H8​O2​+SOCl2​→C8​H7​ClO+SO2​+HCl

This reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF), which facilitates the formation of the acyl chloride .

Industrial Production Methods: In industrial settings, m-toluoyl chloride is produced using similar methods but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in managing the exothermic nature of the reaction and the handling of hazardous by-products like sulfur dioxide and hydrogen chloride .

Chemical Reactions Analysis

Types of Reactions: m-Toluoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines to form amides.

    Hydrolysis: It reacts with water to form m-toluic acid and hydrochloric acid.

    Reduction: It can be reduced to m-toluic acid using reducing agents.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form amides.

    Water: Hydrolysis reaction under aqueous conditions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed:

Scientific Research Applications

Derivatization Agent in Analytical Chemistry

3-Methylbenzoyl chloride is widely used as a derivatization agent for the determination of amines in environmental samples. It has been utilized in High-Performance Liquid Chromatography (HPLC) methods for detecting C1-C4 aliphatic amines in air samples. The derivatization process enhances the sensitivity and specificity of the analysis, allowing for more accurate quantification of these compounds in complex matrices .

Synthesis of Pharmaceutical Compounds

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in reactions to produce cinnoline derivatives that act as inhibitors of human neutrophil elastase, which is relevant for treating inflammatory diseases . Additionally, it plays a role in synthesizing other bioactive molecules through acylation reactions, contributing to drug development efforts .

Production of Agrochemicals

This compound is also employed in the manufacture of crop protection agents. Its ability to participate in acylation reactions makes it suitable for synthesizing herbicides and pesticides that are essential for modern agriculture . The compound's reactivity allows for the modification of existing chemical structures to enhance biological activity against pests.

Case Study 1: Determination of Atmospheric Ammonia

In a study focused on environmental monitoring, this compound was utilized to derivatize atmospheric ammonia. The resulting derivatives were analyzed using HPLC-UV detection methods. This approach demonstrated high sensitivity and selectivity, proving effective for monitoring ammonia levels in various environmental conditions .

Case Study 2: Synthesis of Cinnoline Derivatives

Research involving the synthesis of cinnoline derivatives revealed that this compound could be effectively used alongside potassium carbonate in anhydrous DMF (N,N-Dimethylformamide) to yield significant quantities of desired products. The study highlighted its efficiency as a reagent, achieving yields up to 61% under optimized conditions .

Summary Table of Applications

Application AreaDescription
Analytical ChemistryDerivatization agent for amines; enhances HPLC detection sensitivity
PharmaceuticalsIntermediate for synthesizing bioactive compounds; used in anti-inflammatory drug development
AgrochemicalsKey component in producing herbicides and pesticides

Mechanism of Action

The primary mechanism of action of m-toluoyl chloride involves nucleophilic attack by amines, leading to the formation of amides. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the amide product. This mechanism is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-methylbenzoyl chloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications References
This compound C₈H₇ClO 154.59 -CH₃ (meta) 86 (5 mmHg) Pharmaceuticals, pesticides, derivatization
3-Methoxy-4-methylbenzoyl chloride C₉H₉ClO₂ 184.62 -OCH₃ (meta), -CH₃ (para) Not reported Specialty intermediates
3-(Methylsulfonyl)-benzoyl chloride C₈H₇ClO₃S 218.66 -SO₂CH₃ (meta) Not reported Sulfonamide drug synthesis
2-Methylbenzoyl chloride C₈H₇ClO 154.59 -CH₃ (ortho) 93 (10 mmHg) Polymer catalysts, organic synthesis
3-Methoxy-2-methylbenzoyl chloride C₉H₉ClO₂ 184.62 -OCH₃ (meta), -CH₃ (ortho) Not reported Agrochemicals, dyes

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., -CH₃, -OCH₃) enhance stability but reduce electrophilicity compared to electron-withdrawing groups (e.g., -SO₂CH₃). The meta-methyl group in this compound balances reactivity and steric hindrance, making it versatile for industrial applications .
  • Boiling Points : 2-Methylbenzoyl chloride (ortho isomer) has a higher boiling point (93°C at 10 mmHg) than the meta isomer due to stronger intermolecular dipole interactions .

Industrial and Market Trends

  • This compound: Dominates the acyl chloride market, valued at $250 million (2023), driven by pharmaceutical demand (30% of consumption) . Key producers include Evergreensino Chemical and Jiangsu Panoxi Chemical .

Biological Activity

3-Methylbenzoyl chloride, also known as m-toluoyl chloride, is an aromatic acyl chloride with the chemical formula C8_8H7_7ClO and a CAS number of 1711-06-4. This compound has garnered attention for its diverse applications in organic synthesis, particularly as a reagent for the derivatization of amines and in the synthesis of pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Weight : 154.59 g/mol
  • Appearance : Colorless to light brown liquid
  • Synthesis : Commonly synthesized through the reaction of m-toluic acid with thionyl chloride under controlled conditions .

Biological Activity Overview

This compound exhibits significant biological activity primarily due to its reactivity as an acylating agent. Its biological implications can be categorized into several key areas:

  • Inhibition of Enzymatic Activity :
    • Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, including human neutrophil elastase. A study demonstrated that cinnoline derivatives synthesized using this compound showed promising inhibitory effects on elastase, which is implicated in inflammatory processes .
  • Pharmaceutical Applications :
    • The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its ability to form amides and esters makes it valuable in drug development . For instance, it is utilized in synthesizing compounds that target specific biological pathways.
  • Toxicological Profile :
    • While this compound is useful in synthetic chemistry, it also poses certain health risks. It is classified as a hazardous material, causing severe skin burns and eye damage upon contact . Proper safety measures are essential when handling this compound.

Case Study 1: Synthesis of Cinnoline Derivatives

In a study focused on developing inhibitors for human neutrophil elastase, researchers utilized this compound to synthesize cinnoline derivatives. The reaction involved stirring 0.46 mmol of the compound with K2_2CO3_3 and other reagents at elevated temperatures, yielding compounds with notable inhibitory activity against elastase .

Case Study 2: Derivatization Reactions

Another significant application is its role in derivatization reactions for amines. The efficiency of this compound in forming stable derivatives has been documented, highlighting its utility in creating compounds with enhanced biological properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits human neutrophil elastase through synthesized derivatives
Pharmaceutical IntermediateUsed in the synthesis of various bioactive compounds
Toxicological EffectsCauses severe skin burns and eye damage

Table 2: Synthesis Conditions for Derivatives

Compound TypeReaction ConditionsYield (%)Reference
Cinnoline DerivativeStirred at 80 °C for 1 hour with K2_2CO3_3 and DMF61
Amine DerivativeReaction with amines at room temperatureVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methylbenzoyl chloride, and how can reaction conditions be optimized?

  • This compound is typically synthesized via chlorination of 3-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A two-step approach involving Friedel-Crafts acylation followed by hydrolysis and chlorination is also reported. Optimization involves controlling reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios. Single-factor experiments for parameter tuning (e.g., molar ratios, catalyst concentration) can improve yields up to 63% .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with aromatic protons resonating at δ 7.2–8.1 ppm and the carbonyl carbon at ~170 ppm. IR spectroscopy identifies the C=O stretch near 1770 cm⁻¹. GC-MS or HPLC (using C18 columns with UV detection at 254 nm) assesses purity. Refractive index (n²⁰/D ≈ 1.5485) and density (1.173 g/mL) provide additional validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use impervious gloves (nitrile or neoprene), tightly sealed goggles , and fume hoods to avoid exposure to vapors. Avoid skin contact due to its corrosive nature. In case of spills, neutralize with sodium bicarbonate and dispose of waste in accordance with OSHA HazCom 2012 standards. Store in a cool, dry area away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic acyl substitution?

  • Mechanistic studies employ kinetic isotope effects (KIE) and DFT calculations to track intermediates. For example, reactions with amines proceed via a tetrahedral intermediate, confirmed by trapping experiments with deuterated solvents. Monitoring by in situ FTIR or Raman spectroscopy can reveal transient species .

Q. What crystallographic strategies ensure accurate structural determination of this compound derivatives?

  • Single-crystal X-ray diffraction using SHELXL or SHELXS software (with Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed via PLATON . Twinning and disorder are addressed using OLEX2 refinement tools. Data validation follows IUCr guidelines to ensure R-factor < 5% .

Q. How can computational models predict the reactivity and physicochemical properties of this compound?

  • QSAR models leverage calculated properties like LogP (2.68), polar surface area (17.07 Ų), and molar refractivity (42.21 cm³) to predict bioavailability. Molecular docking (AutoDock Vina) evaluates interactions with biological targets, while Gaussian 16 simulations model transition states in hydrolysis reactions .

Q. What methodologies assess the purity and stability of this compound under varying storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV . Impurity profiling uses LC-MS/MS to detect hydrolyzed byproducts (e.g., 3-methylbenzoic acid). Karl Fischer titration quantifies moisture content, critical for preventing decomposition .

Q. How can experimental design (DoE) optimize multi-step syntheses of this compound derivatives?

  • Response Surface Methodology (RSM) identifies optimal parameters (e.g., temperature, catalyst loading) for maximizing yield. For example, a Central Composite Design (CCD) with 3 factors and 20 runs reduced side-product formation in sulfonamide derivatives by 15% .

Q. What in vitro assays evaluate the biological activity of this compound-based compounds?

  • The Sulforhodamine B (SRB) assay quantifies cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7). Cells are fixed with trichloroacetic acid, stained with SRB, and measured at 564 nm. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Counter-screening against normal cells (e.g., HEK293) ensures selectivity .

Q. How are structurally diverse derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

  • Parallel synthesis with varied nucleophiles (e.g., amines, alcohols) under microwave-assisted conditions (100°C, 30 min) generates libraries. For example, coupling with 2-chlorobenzenesulfonamide yields sulfonamide derivatives, characterized by XRD to correlate conformation (anti vs. syn) with bioactivity .

Properties

IUPAC Name

3-methylbenzoyl chloride
Source PubChem
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InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOYYHYBFSYOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
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DSSTOX Substance ID

DTXSID0061905
Record name Benzoyl chloride, 3-methyl-
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Molecular Weight

154.59 g/mol
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CAS No.

1711-06-4
Record name 3-Methylbenzoyl chloride
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Record name m-Toluoyl chloride
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Record name 3-Methylbenzoyl chloride
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Record name Benzoyl chloride, 3-methyl-
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Record name m-toluoyl chloride
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Synthesis routes and methods I

Procedure details

Meanwhile, the 3-methylbenzoyl chloride acylating agent was prepared by suspending 3.016 g (22.0 mmol) of m-toluic acid in 100 ml benzene. To this solution was added 2.0 equiv. (3.84 ml) of oxalyl chloride, dropwise via a pressure-equalizing dropping funnel at O° C. DMF (2-3 drops) was added to the reaction mixture catalytically and the ice bath was removed. The progress of the reaction was monitored via infrared spectroscopy. The solvent was removed by rotary vacuum evaporation and the residual oil was pumped down under high vacuum overnight.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methylbenzoyl chloride
3-Methylbenzoyl chloride

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